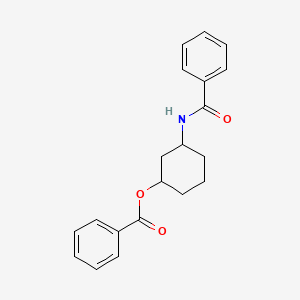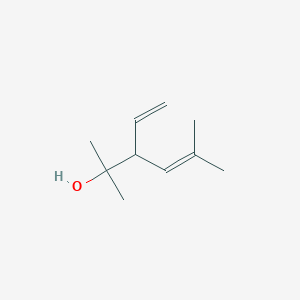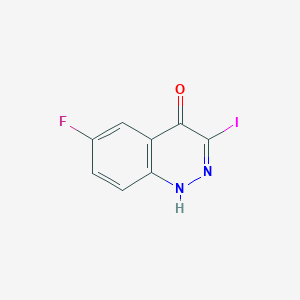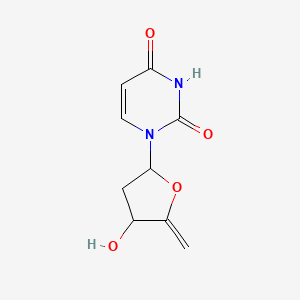
(3-Benzamidocyclohexyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzamidocyclohexyl) benzoate is an organic compound with the molecular formula C20H21NO3. It is a white solid that is useful in organic synthesis. The compound consists of a cyclohexyl ring substituted with a benzamide group and a benzoate ester group. This unique structure allows it to participate in various chemical reactions and makes it valuable in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzamidocyclohexyl) benzoate typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(3-Benzamidocyclohexyl) benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced benzamide derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
(3-Benzamidocyclohexyl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Benzamidocyclohexyl) benzoate involves its interaction with molecular targets through its benzamide and benzoate groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used in the treatment of scabies and lice.
Benzonatate: A non-narcotic oral antitussive drug used to suppress coughing.
Uniqueness
(3-Benzamidocyclohexyl) benzoate is unique due to its specific structure, which combines a cyclohexyl ring with benzamide and benzoate groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(3-benzamidocyclohexyl) benzoate |
InChI |
InChI=1S/C20H21NO3/c22-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)24-20(23)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,21,22) |
InChI Key |
IADWFZWQXGGJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)

![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)


![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)




![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
